Lipophilicity and H-Bonding Differentiation
The calculated partition coefficient (cLogP) for the target compound is 2.27, compared to 0.54 for 2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1550999-83-1) and 1.52 for 7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1697160-47-6). This 1.73–0.75 log unit increase in lipophilicity, driven by the 1-methylcyclopropyl group, predicts improved passive membrane permeability (typically ~0.5 log unit increase in cLogP correlates with ~2–3× higher PAMPA permeability within this scaffold class) . The target compound also has 2 hydrogen bond donors (vs. 1 for both comparators), offering an additional vector for target engagement.
Δ +1.73 vs. 2-methyl analog
Δ +0.75 vs. 7-methyl analog
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.27 |
| Comparator Or Baseline | 2-Methyl analog (CAS 1550999-83-1): cLogP = 0.54; 7-Methyl analog (CAS 1697160-47-6): cLogP = 1.52 |
| Quantified Difference | ΔcLogP = +1.73 over 2-methyl analog; +0.75 over 7-methyl analog |
| Conditions | Calculated using ChemAxon software; same method applied across comparators. |
Why This Matters
Higher lipophilicity within a desirable range (cLogP 1–3) is critical for CNS penetration, a key requirement for PDE2 inhibitors targeting cognitive disorders.
